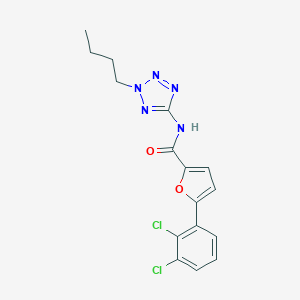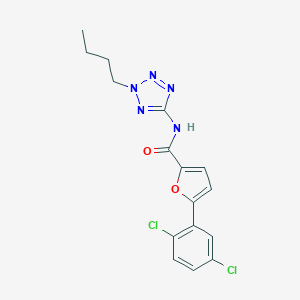![molecular formula C23H25ClN2O4S B283309 4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-154, and it has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CB-154 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CB-154 has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, CB-154 has been shown to inhibit the activity of protein kinase C, which plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
CB-154 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CB-154 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, CB-154 has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
CB-154 has several advantages for use in lab experiments. It is a highly selective inhibitor of carbonic anhydrase and matrix metalloproteinases, making it a useful tool for studying the role of these enzymes in various biological processes. CB-154 is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, CB-154 also has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, CB-154 has been shown to have some toxicity towards certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CB-154. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and matrix metalloproteinases. Additionally, CB-154 has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to explore its potential clinical applications. Finally, the mechanism of action of CB-154 is not fully understood, and further research is needed to elucidate its effects on various enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of CB-154 involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-methoxybenzylamine to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzylamine. This intermediate is then reacted with 2-(4-aminobutyl)benzenesulfonamide to form CB-154. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
CB-154 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. CB-154 has also been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C23H25ClN2O4S |
|---|---|
Poids moléculaire |
461 g/mol |
Nom IUPAC |
4-[2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H25ClN2O4S/c1-29-23-14-19(6-11-22(23)30-16-18-2-7-20(24)8-3-18)15-26-13-12-17-4-9-21(10-5-17)31(25,27)28/h2-11,14,26H,12-13,15-16H2,1H3,(H2,25,27,28) |
Clé InChI |
UTTIUDCHDUGGQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)